

A Comparative Guide to Ascalin and Other Allium-Derived Anti-fungal Proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ascalin*

Cat. No.: *B1578192*

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The genus *Allium*, encompassing well-known species such as garlic (*Allium sativum*), onion (*Allium cepa*), and shallot (*Allium ascalonicum*), is a rich source of bioactive compounds with potent anti-fungal properties. Among these, a diverse array of proteins and sulfur-containing compounds have been identified and characterized. This guide provides a comparative overview of **Ascalin**, a protein isolated from shallot, and other prominent anti-fungal agents derived from *Allium* species, supported by available experimental data.

Quantitative Comparison of Anti-fungal Activity

The following table summarizes the available quantitative data on the anti-fungal activity of various *Allium*-derived proteins and compounds. It is important to note that direct comparisons of Minimum Inhibitory Concentration (MIC) values should be made with caution, as experimental conditions can vary between studies.

Compound/Protein	Source Organism	Target Fungus	MIC (µg/mL)	Reference
Ascalin	Allium ascalonicum (Shallot)	Botrytis cinerea	Data not available in abstract	[1]
Mycosphaerella arachidicola	Inactive	[1]		
Fusarium oxysporum	Inactive	[1]		
Allicin	Allium sativum (Garlic)	Candida albicans	1.56 - 6.25	[2]
Cryptococcus neoformans	1.56 - 6.25	[2]		
Trichophyton spp.	1.56 - 6.25	[2]		
Epidermophyton spp.	1.56 - 6.25	[2]		
Microsporum spp.	1.56 - 6.25	[2]		
Alliceplin	Allium cepa (Onion)	Botrytis cinerea	Data not available in abstract	[3]
Fusarium oxysporum	Data not available in abstract	[3]		
Mycosphaerella arachidicola	Data not available in abstract	[3]		
Physalospora piricola	Data not available in abstract	[3]		

Alliumin	Allium sativum (Garlic)	Mycosphaerella arachidicola	IC50 = 1.3 µM	
Fusarium oxysporum	Inactive			
Allivin	Allium sativum (Garlic)	Botrytis cinerea	Active	
Mycosphaerella arachidicola	Active			
Physalospora piricola	Active			
Crude Shallot Extract (A. ascalonicum)	Allium ascalonicum (Shallot)	Various Fungi	MIC = 0.25% (fresh extract)	[4]
Candida albicans	MIC = 10 g/mL (aqueous extract)	[5][6]		
Zoonotic Dermatophytes	MIC = 61.20– 96.00 µg/ml	[7]		
Crude Garlic Extract (A. sativum)	Allium sativum (Garlic)	Aspergillus spp.	MIC = 2.5 mg/ml (petroleum ether extract)	[8]
Dermatophytes	MIC = 2.5 mg/ml (petroleum ether extract)	[8]		
Candida albicans	MIC = 10 mg/ml (petroleum ether extract)	[8]		
Fusarium spp.	MIC = 2.5 mg/ml (ethanolic extract)	[9][10]		

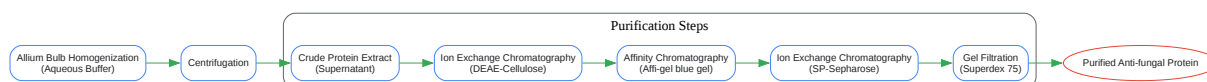
Rhizopus spp.	MIC = 5.0 mg/ml (ethanolic extract)	[9][10]
Cryptococcus neoformans	MIC = 125-250 µg/ml (aqueous extract)	[11]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of anti-fungal activity studies. Below are generalized methodologies for key experiments cited in the literature.

Protein Isolation and Purification

A common workflow for isolating anti-fungal proteins from *Allium* species involves several chromatographic steps.



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Caption: General workflow for the purification of *Allium*-derived anti-fungal proteins.

Methodology:

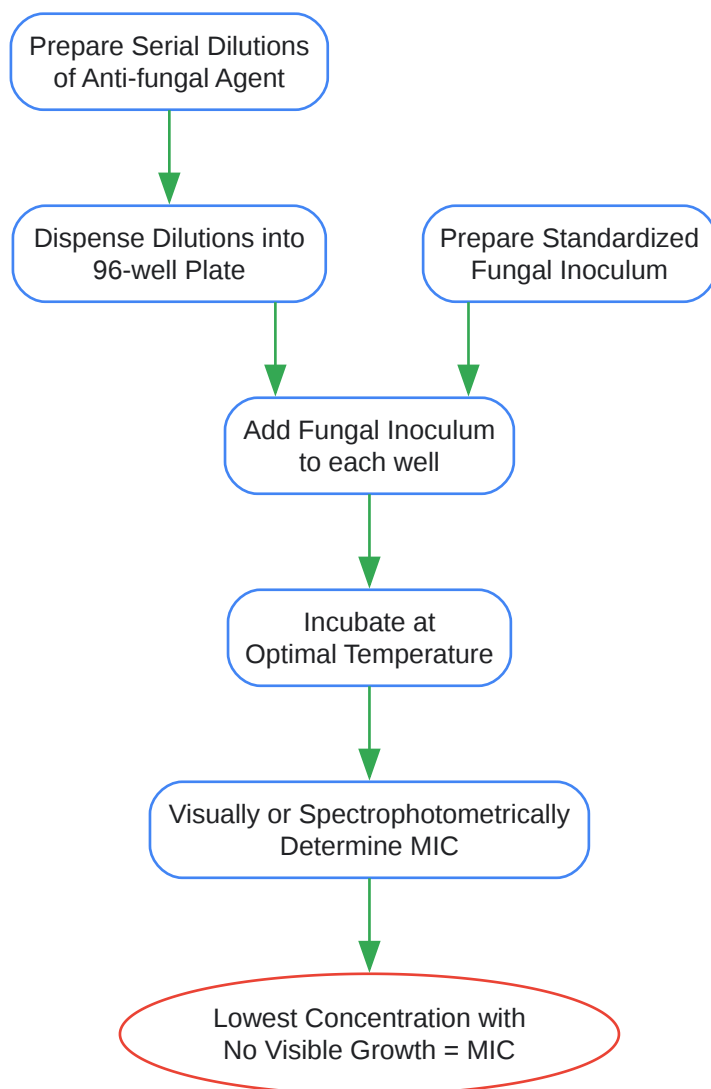
- Homogenization: Fresh *Allium* bulbs are homogenized in an aqueous buffer.
- Centrifugation: The homogenate is centrifuged to remove cellular debris.
- Chromatography: The resulting supernatant, containing the crude protein extract, is subjected to a series of chromatographic steps to purify the protein of interest. This typically

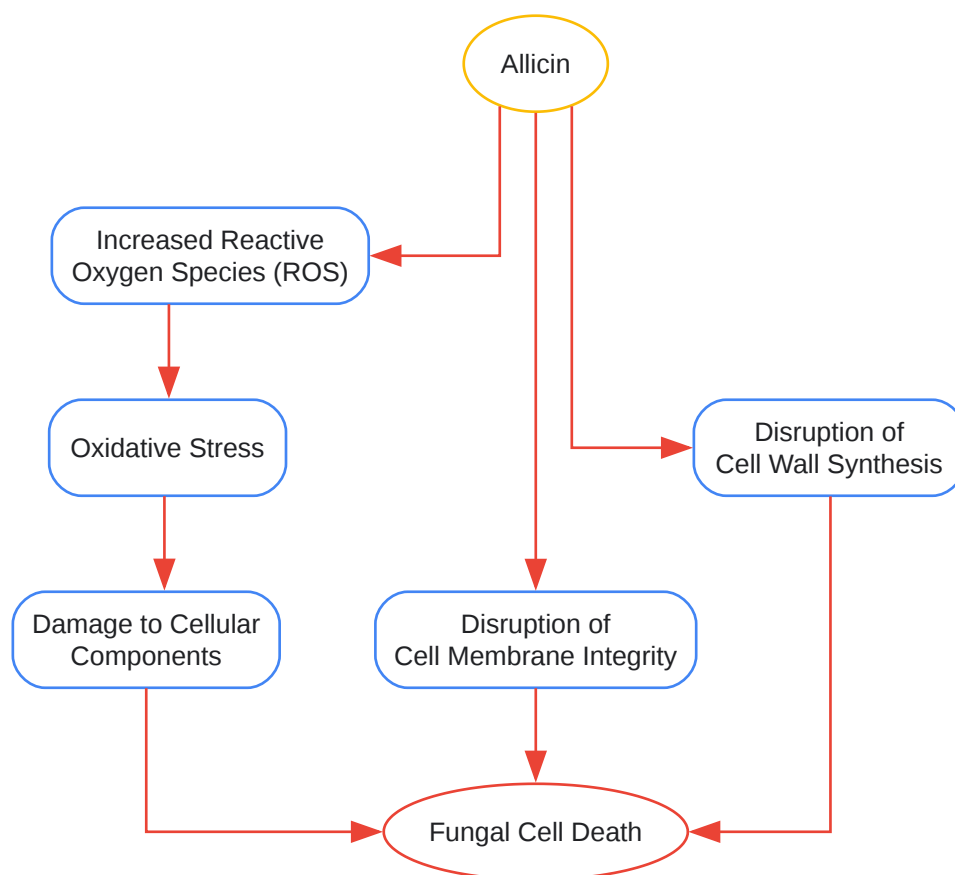
includes:

- Ion Exchange Chromatography: To separate proteins based on their net charge.
- Affinity Chromatography: To separate proteins based on their specific binding properties.
- Gel Filtration: To separate proteins based on their size.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an anti-fungal agent that inhibits the visible growth of a microorganism.





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- To cite this document: BenchChem. [A Comparative Guide to Ascalin and Other Allium-Derived Anti-fungal Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1578192#ascalin-vs-other-allium-derived-anti-fungal-proteins]

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